N-(3-CHLORO-4-METHYLPHENYL)-2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-CHLORO-4-METHYLPHENYL)-2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDE” is a synthetic organic compound It belongs to the class of acetamides and contains various functional groups, including a chloro-substituted phenyl ring, a cyano group, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-CHLORO-4-METHYLPHENYL)-2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDE” typically involves multi-step organic reactions. One possible synthetic route could start with the chlorination of 4-methylphenylamine to obtain 3-chloro-4-methylphenylamine. This intermediate can then be reacted with 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid under appropriate conditions to form the target compound. The reaction conditions may include the use of coupling reagents, solvents, and catalysts to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-CHLORO-4-METHYLPHENYL)-2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-CHLORO-4-METHYLPHENYL)-2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDE” can be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the cyano and pyridinone groups suggests that it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.
Industry
In industry, “this compound” could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-CHLORO-4-METHYLPHENYL)-2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDE” would depend on its specific application. In a biological context, it may act by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The cyano and pyridinone groups could play a key role in this interaction, potentially forming hydrogen bonds or other non-covalent interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(3-CHLORO-4-METHYLPHENYL)-2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDE” include other acetamides with substituted phenyl and pyridinone groups. Examples might include:
- N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- N-(4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of both chloro and cyano groups, along with the pyridinone moiety, provides multiple sites for interaction and modification, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-4-5-13(7-15(10)18)20-16(22)9-21-12(3)6-11(2)14(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPWEODLOSIMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.